molecular formula C18H28NO5+ B14541849 Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- CAS No. 61864-05-9

Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-

Cat. No.: B14541849
CAS No.: 61864-05-9
M. Wt: 338.4 g/mol
InChI Key: RGPBKHPSUWCQGV-UHFFFAOYSA-N
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Description

Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functionalization. For Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-, the synthetic route may involve the following steps:

    Cyclization: Formation of the piperidine ring through cyclization reactions.

    Functionalization: Introduction of the 3,4,5-trimethoxybenzoyl group through esterification or other suitable reactions.

    Methylation: Addition of the methyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts, high-pressure hydrogenation, and purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- include other piperidine derivatives such as:

Uniqueness

The uniqueness of Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

61864-05-9

Molecular Formula

C18H28NO5+

Molecular Weight

338.4 g/mol

IUPAC Name

2-(1-methylpiperidin-1-ium-1-yl)ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H28NO5/c1-19(8-6-5-7-9-19)10-11-24-18(20)14-12-15(21-2)17(23-4)16(13-14)22-3/h12-13H,5-11H2,1-4H3/q+1

InChI Key

RGPBKHPSUWCQGV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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